2-{2-[({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine
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Overview
Description
2-{2-[({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine involves several steps:
Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the reaction of the core structure with 3,4-dimethoxybenzaldehyde under conditions that favor the formation of the imine linkage.
Attachment of the Dimethylethanamine Side Chain: This step involves the reaction of the intermediate with N,N-dimethylethanamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylethanamine side chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-{2-[({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific molecular targets makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound is explored for its potential use in the development of new materials. Its unique properties make it suitable for applications in areas such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{2-[({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-diethylethanamine: Similar structure with an ethyl group instead of a methyl group.
2-{2-[({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylpropylamine: Similar structure with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of 2-{2-[({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine lies in its specific combination of functional groups and structural features. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H29N7O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxymethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H29N7O3/c1-15-16(2)29(10-9-28(3)4)22-21(15)23-26-20(27-30(23)14-24-22)13-33-25-12-17-7-8-18(31-5)19(11-17)32-6/h7-8,11-12,14H,9-10,13H2,1-6H3/b25-12+ |
InChI Key |
DLTOSUKCOVYFRY-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC(=C(C=C4)OC)OC)CCN(C)C)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC(=C(C=C4)OC)OC)CCN(C)C)C |
Origin of Product |
United States |
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